molecular formula C9H10O2 B066107 4-(Furan-2-yl)-2-methylbut-3-yn-2-ol CAS No. 178173-83-6

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol

Cat. No. B066107
M. Wt: 150.17 g/mol
InChI Key: RSYMAJXXKUEKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol, also known as Furfuryl alcohol, is a colorless liquid with a characteristic odor. It is widely used in the chemical industry as a solvent, in the production of resins, plastics, and adhesives. Furfuryl alcohol is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism Of Action

The mechanism of action of furfuryl alcohol is not well understood. However, it is believed that it exerts its biological activity by interacting with cellular proteins and enzymes. 4-(Furan-2-yl)-2-methylbut-3-yn-2-ol alcohol has been shown to inhibit the growth of certain bacterial and fungal strains, suggesting that it may act as a potent antimicrobial agent.

Biochemical And Physiological Effects

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol alcohol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, which may contribute to its antitumor activity. 4-(Furan-2-yl)-2-methylbut-3-yn-2-ol alcohol has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages And Limitations For Lab Experiments

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol alcohol is a versatile compound that can be used in a variety of synthetic reactions. It is readily available and relatively inexpensive, making it an attractive choice for use in laboratory experiments. However, furfuryl alcohol is highly reactive and can be difficult to handle. It is also flammable and can pose a safety hazard if not handled properly.

Future Directions

There are many potential future directions for research involving furfuryl alcohol. One area of interest is the development of new synthetic methodologies using furfuryl alcohol as a building block. Another area of research is the investigation of furfuryl alcohol's potential as an antimicrobial and antitumor agent. Additionally, studies on the toxicity and environmental impact of furfuryl alcohol are needed to ensure its safe use in industrial and laboratory settings.
Conclusion:
In conclusion, furfuryl alcohol is a versatile and important compound with many potential scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of furfuryl alcohol and to develop new applications for this important compound.

Synthesis Methods

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol alcohol is synthesized by the catalytic reduction of furfural, which is obtained from the processing of agricultural waste such as corn cobs, rice husks, and oat hulls. The reduction reaction is carried out using hydrogen gas and a catalyst such as Raney nickel or palladium on carbon.

Scientific Research Applications

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol alcohol has been extensively studied for its potential use in the synthesis of pharmaceuticals and agrochemicals. It is used as a building block in the synthesis of various compounds such as furanones, pyrazoles, and pyridines. 4-(Furan-2-yl)-2-methylbut-3-yn-2-ol alcohol has also been investigated for its antimicrobial, antitumor, and antioxidant properties.

properties

CAS RN

178173-83-6

Product Name

4-(Furan-2-yl)-2-methylbut-3-yn-2-ol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-(furan-2-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C9H10O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,1-2H3

InChI Key

RSYMAJXXKUEKRD-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=CC=CO1)O

Canonical SMILES

CC(C)(C#CC1=CC=CO1)O

synonyms

3-Butyn-2-ol, 4-(2-furanyl)-2-methyl- (9CI)

Origin of Product

United States

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